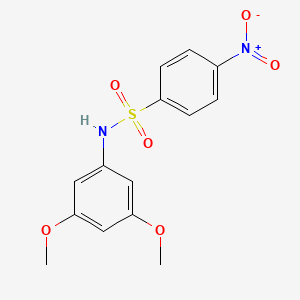

N-(3,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves chemoselective N-acylation reactions carried out in water, highlighting a green chemistry approach. For example, various N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been synthesized from 4-chloroaniline under solvent-free conditions, showcasing the potential for environmentally friendly synthesis methods that could be adapted for N-(3,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide (Ebrahimi et al., 2015).

Molecular Structure Analysis

The molecular structure and conformation of similar sulfonamide compounds have been studied through methods like SCXRD and Hirshfeld surface analysis. These studies provide insights into the intermolecular interactions and molecular conformations that stabilize these compounds, contributing to our understanding of their structural characteristics (Murthy et al., 2018).

Chemical Reactions and Properties

This compound and its analogs participate in various chemical reactions, such as acylation, protection-deprotection of amines, and formation of Meisenheimer complexes upon treatment with thiolates. These reactions highlight their utility as intermediates in organic synthesis (Fukuyama et al., 1995).

Physical Properties Analysis

The physical properties such as solubility, crystal structure, and melting points of related compounds have been examined. For example, the crystal structures of various N-aryl-2,5-dimethoxybenzenesulfonamides were described, which can provide a comparative basis for understanding the physical properties of this compound (Shakuntala et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various nucleophiles and electrophiles, have been explored for sulfonamide derivatives. These properties are crucial for the compound's applications in synthesis and pharmaceutical design. Studies on similar compounds, like the reduction behaviors and reaction mechanisms, provide insight into the chemical properties that could apply to this compound (Zanoni & Stradiotto, 1991).

Mechanism of Action

Target of Action

A structurally similar compound, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, has been reported to target thymidylate synthase in humans .

Mode of Action

It can be inferred from the structurally similar compound mentioned above that it may interact with its target enzyme, leading to changes in the enzyme’s function

Biochemical Pathways

Compounds with similar structures have been implicated in the degradation of various aromatic compounds, such as lignin-derived low-molecular-weight aromatic compounds, phthalate isomers, and others . These compounds are degraded via the protocatechuate (PCA) 4,5-cleavage pathway or multiple 3-O-methylgallate (3MGA) catabolic pathways .

properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S/c1-21-12-7-10(8-13(9-12)22-2)15-23(19,20)14-5-3-11(4-6-14)16(17)18/h3-9,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABRMTSOEUUNLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5862603.png)

![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5862608.png)

![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)

![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)

![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)